![molecular formula C12H9ClFNO2S B15339700 3-Chloro-4'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B15339700.png)
3-Chloro-4'-fluoro-[1,1'-biphenyl]-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4’-fluoro-[1,1’-biphenyl]-4-sulfonamide is a biphenyl derivative that has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This compound consists of two benzene rings connected by a single bond, with chlorine, fluorine, and sulfonamide functional groups attached at specific positions on the biphenyl scaffold. These functional groups impart distinct chemical reactivity and biological activity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4’-fluoro-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps, including halogenation, sulfonation, and coupling reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of a halogenated biphenyl derivative with a boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and environmentally benign, making this method widely applicable in organic synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Chloro-4’-fluoro-[1,1’-biphenyl]-4-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The biphenyl scaffold can undergo further functionalization through coupling reactions such as Suzuki–Miyaura and Ullmann reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and halogenated biphenyl derivatives. Reaction conditions typically involve the use of organic solvents, controlled temperatures, and inert atmospheres to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of biphenyl derivatives with different functional groups, while coupling reactions can produce more complex biphenyl-based compounds.
科学的研究の応用
3-Chloro-4’-fluoro-[1,1’-biphenyl]-4-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.
作用機序
The mechanism of action of 3-Chloro-4’-fluoro-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, while the biphenyl scaffold can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds to 3-Chloro-4’-fluoro-[1,1’-biphenyl]-4-sulfonamide include other biphenyl derivatives with different functional groups, such as:
Uniqueness
The uniqueness of 3-Chloro-4’-fluoro-[1,1’-biphenyl]-4-sulfonamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C12H9ClFNO2S |
|---|---|
分子量 |
285.72 g/mol |
IUPAC名 |
2-chloro-4-(4-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9ClFNO2S/c13-11-7-9(3-6-12(11)18(15,16)17)8-1-4-10(14)5-2-8/h1-7H,(H2,15,16,17) |
InChIキー |
XJSQOGUDMJTLSP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)S(=O)(=O)N)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


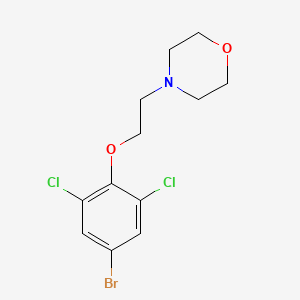
![1-[1-(3-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15339619.png)
![2-Chloro-4-[1-(propane-2-sulfonyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B15339627.png)

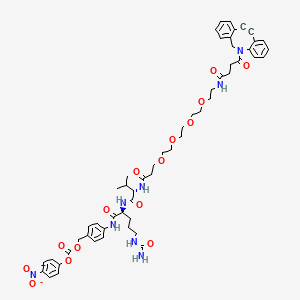
![3-[5-chloro-3-methyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acrylic acid](/img/structure/B15339652.png)
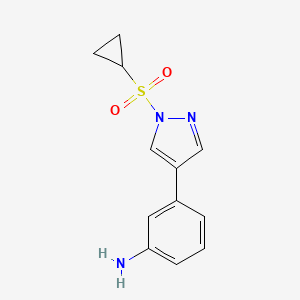
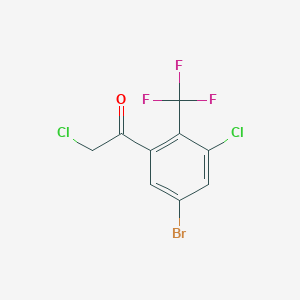
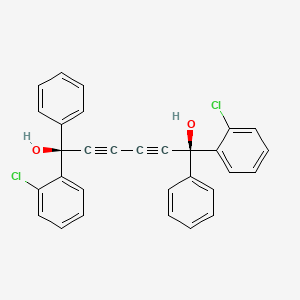
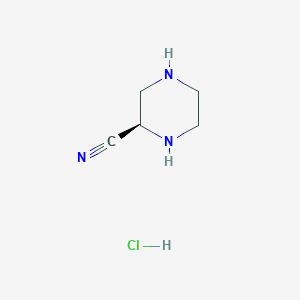
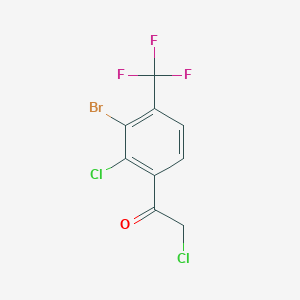
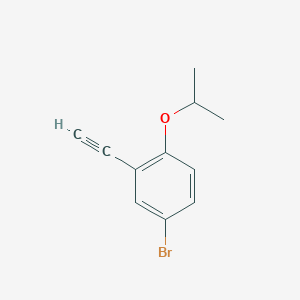
![2-[(E,3E)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B15339721.png)

